molecular formula C8H9N3 B2374593 1-Azido-3-ethylbenzene CAS No. 139192-74-8

1-Azido-3-ethylbenzene

Cat. No.: B2374593
CAS No.: 139192-74-8
M. Wt: 147.181
InChI Key: PLBWDBJYZNATMB-UHFFFAOYSA-N
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Description

1-Azido-3-ethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethyl group. This compound is part of the broader class of organic azides, which are known for their reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-ethylbenzene can be synthesized through the nucleophilic substitution of 3-ethylbenzyl halides with sodium azide or potassium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired azide compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-ethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Azido-3-methylbenzene
  • 1-Azido-4-ethylbenzene
  • 1-Azido-2-ethylbenzene

Uniqueness: 1-Azido-3-ethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other azido-substituted benzenes, the presence of the ethyl group at the meta position provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-azido-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWDBJYZNATMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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